molecular formula C36H36N8O6S4 B2454286 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-{5-[(5E)-3-{3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]propyl}-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl}butanamide CAS No. 303055-74-5

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-{5-[(5E)-3-{3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]propyl}-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl}butanamide

Cat. No.: B2454286
CAS No.: 303055-74-5
M. Wt: 804.97
InChI Key: CIYBIVJTQFWHAW-QVIHXGFCSA-N
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Description

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-{5-[(5E)-3-{3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]propyl}-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl}butanamide is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including pyrazole, thiazolidine, and amide groups, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-[(5E)-5-[3-[4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-4-oxobutyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H36N8O6S4/c1-21-27(31(47)43(39(21)3)23-13-7-5-8-14-23)37-25(45)17-11-19-41-33(51)29(53-35(41)49)30-34(52)42(36(50)54-30)20-12-18-26(46)38-28-22(2)40(4)44(32(28)48)24-15-9-6-10-16-24/h5-10,13-16H,11-12,17-20H2,1-4H3,(H,37,45)(H,38,46)/b30-29+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYBIVJTQFWHAW-QVIHXGFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCCN3C(=S)C(=C4C(=S)N(C(=O)S4)CCCC(=O)NC5=C(N(N(C5=O)C6=CC=CC=C6)C)C)SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCCN3C(=S)/C(=C\4/C(=S)N(C(=O)S4)CCCC(=O)NC5=C(N(N(C5=O)C6=CC=CC=C6)C)C)/SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H36N8O6S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

805.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-{5-[(5E)-3-{3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]propyl}-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl}butanamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole and thiazolidine intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide and thiazolidinone moieties are susceptible to hydrolysis under acidic or basic conditions.

Reaction ConditionsProductsMechanism
6M HCl, reflux (110°C, 12h)Cleavage of amide bonds to yield pyrazole-4-amine derivatives and carboxylic acidsAcid-catalyzed nucleophilic attack at carbonyl carbons
0.1M NaOH, 80°C (6h)Thiazolidinone ring opening to form sulfhydryl intermediatesBase-mediated hydrolysis of the lactam ring
  • Key Findings :

    • The pyrazole-linked amide group hydrolyzes 30% faster in acidic vs. basic conditions due to protonation-enhanced electrophilicity .

    • Thiazolidinone rings exhibit stability up to pH 9, beyond which ring-opening dominates .

Oxidation and Reduction

The sulfanylidene (–S–) groups participate in redox reactions:

Reaction TypeReagentsProducts
OxidationH<sub>2</sub>O<sub>2</sub>/AcOH (1:2), 25°CSulfoxide (–SO–) and sulfone (–SO<sub>2</sub>–) derivatives
ReductionNaBH<sub>4</sub> in EtOH, 0°CThiol (–SH) intermediates
  • Kinetic Data :

    • Oxidation to sulfone occurs in 85% yield after 24h .

    • NaBH<sub>4</sub> reduces sulfanylidene to thiols quantitatively within 1h .

Nucleophilic Substitution

The electron-deficient thiazolidinone rings undergo nucleophilic attacks:

NucleophileConditionsOutcome
NH<sub>3</sub> (g)DMF, 60°C, 8hReplacement of sulfanylidene with –NH<sub>2</sub> groups
CH<sub>3</sub>ONaMeOH, refluxMethoxy substitution at the thiazolidinone C-5 position
  • Structural Insights :

    • X-ray crystallography confirms retention of the pyrazole framework during substitution.

    • Steric hindrance from phenyl groups slows substitution kinetics by ~40% .

Cycloaddition and Rearrangements

The conjugated diene system in thiazolidinone-5-ylidene moieties enables Diels-Alder reactivity:

DienophileConditionsProduct
Maleic anhydrideToluene, 100°C, 48hSix-membered bicyclic adducts
TetracyanoethyleneCH<sub>2</sub>Cl<sub>2</sub>, –20°CSpirocyclic derivatives
  • Theoretical Studies :

    • DFT calculations predict regioselectivity favoring endo transition states (ΔG‡ = 28 kcal/mol) .

    • Experimental yields correlate with electron-deficient dienophiles (65–78%) .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition between thiazolidinone rings:

Light SourceSolventOutcome
254 nm UVAcetonitrileDimeric product with fused cyclobutane rings
365 nm UVTHFPartial isomerization to Z-configuration
  • Quantum Yield :

    • Φ = 0.33 ± 0.02 at 254 nm, decreasing to 0.11 at 365 nm due to competitive pathways .

Metal Coordination

The sulfanylidene and carbonyl groups act as ligands for transition metals:

Metal SaltConditionsComplex Structure
Cu(NO<sub>3</sub>)<sub>2</sub>EtOH/H<sub>2</sub>O, 25°CSquare-planar Cu(II) complex with S,O-chelation
PdCl<sub>2</sub>DMSO, 80°COctahedral Pd(II) center bound to two thiazolidinone units
  • Stability Constants :

    • log K<sub>stab</sub> = 8.2 (Cu<sup>2+</sup>), 9.1 (Pd<sup>2+</sup>) .

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. The compound has shown promise in inhibiting the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Studies have demonstrated that modifications to the pyrazole ring can enhance its cytotoxic effects against various cancer cell lines .

2. Anti-inflammatory Properties
The compound has been explored for its anti-inflammatory effects. It has been found to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This makes it a candidate for developing new anti-inflammatory drugs that could offer therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

3. Antimicrobial Activity
Several studies have reported the antimicrobial properties of pyrazole derivatives. The compound has shown effectiveness against a range of bacterial strains, suggesting its potential use as an antimicrobial agent. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Material Science Applications

1. Organic Electronics
The unique electronic properties of pyrazole derivatives make them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research into the charge transport properties of this compound indicates its potential role as a semiconductor material .

2. Coordination Chemistry
The compound's ability to form stable complexes with metal ions opens avenues for its application in coordination chemistry. Such complexes can be utilized in catalysis or as sensors for detecting metal ions in environmental samples .

Case Studies

Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that the compound exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. The research utilized various assays to confirm the mechanism of action and potential pathways involved in inducing apoptosis .

Case Study 2: Anti-inflammatory Effects
In a preclinical model of arthritis, the compound significantly reduced markers of inflammation and joint swelling compared to control groups. This supports its potential development as a therapeutic agent for inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-{5-[(5E)-3-{3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]propyl}-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl}butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-{5-[(5E)-3-{3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]propyl}-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl}butanamide include other pyrazole and thiazolidine derivatives, such as 1,5-dimethyl-3-oxo-2-phenylpyrazole and 4-oxobutyl-thiazolidine.

Uniqueness: What sets this compound apart from similar compounds is its unique combination of functional groups and structural features. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific research applications.

Biological Activity

The compound N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-{5-[(5E)-3-{3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]propyl}-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl}butanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available literature, including its synthesis, mechanism of action, and efficacy in various biological assays.

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions that typically include the formation of the pyrazole ring followed by the introduction of thiazolidine moieties. Characterization methods such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound .

Antioxidant Activity

Recent studies indicate that derivatives of pyrazole compounds exhibit significant antioxidant properties. The compound has been shown to scavenge free radicals effectively in vitro, suggesting potential applications in preventing oxidative stress-related diseases .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes. Notably, it demonstrated moderate inhibition against alkaline phosphatases (APs) and ecto-nucleotide triphosphate diphosphohydrolase (e5-NTPDase) . The inhibition profiles suggest that the compound may interact with nucleotide-binding sites on these enzymes.

Enzyme Inhibition Type IC50 (µM)
Human recombinant alkaline phosphataseCompetitive25
Ecto-nucleotide triphosphate diphosphohydrolaseNoncompetitive30

Antimicrobial Activity

The compound's antimicrobial potential has also been investigated. It showed promising activity against several bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL .

Cytotoxicity Studies

In cytotoxicity assays using murine fibroblast cell lines (NIH 3T3), the compound exhibited low toxicity at concentrations up to 50 µM. This suggests a favorable safety profile for further development in therapeutic applications .

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazole derivatives in treating inflammatory conditions and cancers. For instance:

  • Case Study on Inflammation : A study demonstrated that a related pyrazole compound significantly reduced inflammation markers in a rat model of arthritis .
  • Cancer Research : In vitro studies have shown that pyrazole derivatives can induce apoptosis in cancer cell lines through caspase activation pathways .

Q & A

Basic: What synthetic strategies are recommended for preparing this compound, given its complex thiazolidinone and pyrazole moieties?

The synthesis of this compound requires multi-step approaches due to its hybrid structure. Key strategies include:

  • Stepwise Functionalization : Begin with the synthesis of the pyrazole core (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) via condensation of substituted hydrazines with β-ketoesters, followed by carbamoylation using chloroacetyl chloride derivatives (as seen in related pyrazole acetamides) .
  • Thiazolidinone Ring Formation : Employ cyclocondensation of mercaptoacetic acid with imine intermediates to introduce the sulfanylidene-thiazolidinone moieties. Optimize reaction conditions (e.g., solvent: DCM, base: triethylamine) to avoid side reactions .
  • Cross-Coupling Reactions : Use E/Z-selective coupling agents to link the pyrazole and thiazolidinone subunits, ensuring proper stereochemical control for the (5E)-configured thiazolidinone .

Advanced: How can Design of Experiments (DoE) optimize reaction yields for such multi-step syntheses?

Advanced optimization involves factorial experimental design to identify critical variables (e.g., temperature, solvent polarity, catalyst loading). For example:

  • Response Surface Methodology : Vary precursor concentration (0.1–0.5 M) and reaction time (6–24 hours) to model yield outcomes. Use software like JMP or Minitab for statistical analysis .
  • Bayesian Optimization : Implement machine learning to predict optimal conditions for challenging steps (e.g., thiazolidinone cyclization), reducing trial iterations by 30–50% compared to traditional screening .
  • Case Study : A flow-chemistry approach improved diphenyldiazomethane synthesis by 40% via real-time parameter adjustments, a strategy applicable to this compound’s thiazolidinone formation .

Basic: What spectroscopic and crystallographic techniques are critical for structural validation?

  • Single-Crystal X-ray Diffraction : Essential for confirming the stereochemistry of thiazolidinone double bonds and pyrazole substituents. Resolve ambiguities in NOESY or COSY NMR data .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with ≤2 ppm error to confirm molecular formula .
  • FTIR and Raman Spectroscopy : Identify key functional groups (e.g., C=O at 1680–1720 cm⁻¹, S–C=S at 1050–1150 cm⁻¹) .

Advanced: How can researchers resolve contradictions in DFT-calculated vs. experimental spectroscopic data?

  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-stacking) using CrystalExplorer to explain deviations in NMR chemical shifts or vibrational frequencies .
  • Solvent Effect Modeling : Apply polarizable continuum models (PCM) in Gaussian or ORCA to adjust DFT calculations for solvent polarity, improving correlation with experimental UV-Vis or fluorescence data .
  • Case Study : Discrepancies in C=O stretching frequencies (DFT: 1715 cm⁻¹ vs. experimental: 1690 cm⁻¹) were resolved by accounting for crystal packing forces .

Basic: What strategies mitigate solubility challenges during biological assays?

  • Co-solvent Systems : Use DMSO/PBS mixtures (≤10% DMSO) to enhance aqueous solubility without denaturing proteins .
  • Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes to improve bioavailability, as demonstrated for pyrazole-based anticancer agents .

Advanced: How can molecular docking predict binding modes to biological targets like kinases or oxidoreductases?

  • Target Selection : Prioritize proteins with conserved active-site cysteine residues (for thiazolidinone sulfur interactions) or hydrophobic pockets (for phenyl-pyrazole binding) .
  • Protocol :
    • Prepare the compound’s 3D structure using Avogadro (MMFF94 optimization).
    • Dock with AutoDock Vina into X-ray structures (e.g., PDB: 3ERT for EGFR kinase).
    • Validate poses using MD simulations (NAMD/GROMACS) to assess binding stability over 50 ns .
  • Contradiction Management : If docking scores conflict with experimental IC₅₀ data, re-evaluate protonation states or tautomeric forms of the thiazolidinone moiety .

Basic: What chromatographic methods are suitable for purity analysis?

  • HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (ACN/H₂O + 0.1% TFA). Monitor at 254 nm for aromatic/heterocyclic absorption .
  • TLC : Silica gel 60 F₂₅₄ plates with ethyl acetate/hexane (3:7) for rapid monitoring of synthetic intermediates .

Advanced: How can synthetic byproducts be characterized and minimized?

  • LC-MS/MS : Identify byproducts (e.g., over-alkylated pyrazoles or dimerized thiazolidinones) via fragmentation patterns .
  • Kinetic Control : Lower reaction temperatures (0–5°C) during carbamoylation to suppress side reactions, as shown in analogous pyrazole syntheses .

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